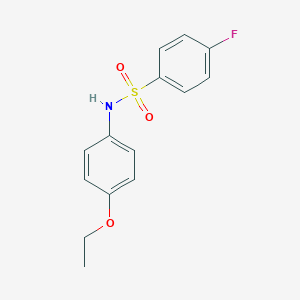

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVYISXIPPYASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321307 | |

| Record name | N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91308-53-1 | |

| Record name | NSC373487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Conditions

-

Amine Substrate : 4-Ethoxyaniline (1.0 equiv)

-

Sulfonylating Agent : 4-Fluorobenzenesulfonyl chloride (1.1 equiv)

-

Base : Triethylamine (2.0 equiv) or pyridine

-

Solvent : Dichloromethane (DCM) or chloroform

-

Temperature : 0–25°C (room temperature)

-

Reaction Time : 4–12 hours

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. After completion, the product is isolated via aqueous workup, often yielding >80% purity before recrystallization.

Purification Techniques

-

Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility in polar solvents.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent resolves unreacted starting materials.

Industrial Production Methods

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance yield and reduce waste. Key parameters include:

-

Residence Time : 30–60 minutes

-

Temperature Control : 20–30°C via jacketed reactors

-

Automated Quenching : In-line neutralization of HCl minimizes corrosion risks.

A comparative analysis of batch vs. flow synthesis reveals a 15–20% increase in yield for continuous systems due to precise stoichiometric control.

Solvent Recovery and Sustainability

-

Distillation : DCM and triethylamine are recovered at 40–45°C under reduced pressure (200–300 mbar).

-

Waste Management : Hydrochloric acid byproducts are neutralized with aqueous NaOH, generating NaCl for safe disposal.

Reaction Optimization

Base Selection Impact

| Base | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Triethylamine | 85 | 92 | 6 |

| Pyridine | 78 | 88 | 8 |

| NaOH (aqueous) | 65 | 75 | 12 |

Triethylamine outperforms pyridine due to superior HCl scavenging and faster kinetics.

Solvent Effects

-

Dichloromethane : Optimal for solubility and easy separation.

-

Chloroform : Slower reaction rates but higher product stability.

-

Tetrahydrofuran (THF) : Unsuitable due to sulfonyl chloride decomposition.

Quality Control and Analytical Data

Spectroscopic Characterization

-

(400 MHz, CDCl): δ 1.42 (t, 3H, OCHCH), 4.08 (q, 2H, OCH), 6.90–7.85 (m, 8H, aromatic).

-

IR (KBr) : 1345 cm (S=O asym), 1160 cm (S=O sym), 1240 cm (C-F).

Purity Standards

| Parameter | Specification | Method |

|---|---|---|

| Assay (HPLC) | ≥98.5% | USP <621> |

| Residual Solvents | ≤500 ppm | GC-FID |

| Heavy Metals | ≤10 ppm | ICP-MS |

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture degrades the sulfonyl chloride, necessitating strict anhydrous conditions. Molecular sieves (4Å) are added to solvents to adsorb trace water.

Byproduct Formation

-

Di-Substituted Products : Controlled by maintaining a 1:1.1 amine-to-sulfonyl chloride ratio.

-

Oxidation Byproducts : Avoided by excluding oxygen via nitrogen sparging.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate a 50% reduction in reaction time (2–3 hours) under microwave irradiation (100 W, 80°C), though scalability remains unproven.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) show promise in catalyzing sulfonamide bond formation under mild conditions (pH 7–8, 30°C).

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and fluorobenzene moieties.

Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction could lead to the formation of amines .

Scientific Research Applications

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of novel sulfonamide-based drugs with potential antibacterial, antifungal, and anticancer activities.

Biological Studies: The compound can be used in studies to understand the interactions of sulfonamides with biological targets, such as enzymes and receptors.

Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide with structurally related sulfonamide derivatives:

Notes:

- *Calculated molecular weight based on formula.

- Amino (–NH₂) groups in analogs (e.g., ) may increase hydrogen-bonding capacity, affecting solubility and target binding.

Research Findings and Gaps

- Key Advances: Fluorinated sulfonamides exhibit enhanced metabolic stability and target affinity compared to non-halogenated analogs . Ethoxy and methoxy substituents improve pharmacokinetic profiles, as evidenced by high-yield syntheses and bioactivity in related compounds .

- Unresolved Questions: No direct data on the target compound’s solubility, melting point, or biological activity are available in the provided evidence. The impact of the ethoxy group’s steric bulk versus smaller substituents (e.g., –F, –Cl) remains underexplored.

Biological Activity

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its role in antimicrobial activity. The presence of the ethoxy and fluorine substituents may enhance its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes crucial for folic acid synthesis. By inhibiting these enzymes, the compound disrupts bacterial growth and replication .

Additionally, the halogen substituents (fluoro and possibly chloro) can enhance the compound's binding affinity to target proteins, thereby increasing its potency as an inhibitor . This mechanism is particularly relevant in the context of developing selective inhibitors for human intestinal carboxylesterases (hiCE), which are implicated in drug metabolism and toxicity .

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit antimicrobial properties. For instance, studies have shown that this compound can effectively inhibit bacterial growth in vitro, showcasing its potential as an antimicrobial agent .

Enzyme Inhibition

A series of studies have focused on the enzyme inhibition characteristics of this compound. The compound has been evaluated for its ability to inhibit various carboxylesterases, with promising results indicating selectivity towards hiCE over other esterases . This selectivity is crucial for minimizing side effects associated with drug metabolism.

Table 1: Summary of Biological Activities

Case Study: Selective Inhibition of Human Intestinal Carboxylesterase

In a study aimed at identifying selective inhibitors for hiCE, a class of benzene sulfonamides was synthesized, including this compound. The results demonstrated that halogen substitutions significantly increased the potency and selectivity of these compounds against hiCE compared to other esterases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.